molecular formula C12H16N4 B6635251 2-(Cycloheptylamino)pyrimidine-4-carbonitrile

2-(Cycloheptylamino)pyrimidine-4-carbonitrile

Cat. No. B6635251
M. Wt: 216.28 g/mol
InChI Key: SYPYVFWDZVNPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cycloheptylamino)pyrimidine-4-carbonitrile is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative with a cycloheptylamine group and a carbonitrile group attached to it.

Scientific Research Applications

2-(Cycloheptylamino)pyrimidine-4-carbonitrile has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(Cycloheptylamino)pyrimidine-4-carbonitrile has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, leading to its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(Cycloheptylamino)pyrimidine-4-carbonitrile in lab experiments is its potential use in the treatment of cancer and inflammatory diseases. Additionally, the synthesis of this compound is relatively straightforward, making it easily accessible for researchers. However, one of the limitations of using this compound is its unknown mechanism of action, which requires further investigation.

Future Directions

There are several future directions for the study of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile. One potential direction is the investigation of its potential use in combination therapy with other anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound. Finally, the potential use of this compound in the treatment of other diseases, such as autoimmune diseases, should be explored.

Synthesis Methods

The synthesis of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile involves a multistep process. The first step involves the reaction of cycloheptylamine with ethyl acetoacetate to form 2-(cycloheptylamino)-3-oxobutanoic acid ethyl ester. The second step involves the reaction of this intermediate with guanidine to form 2-(cycloheptylamino)-4,6-dioxo-5-nitro-1,2,3,4-tetrahydropyrimidine. Finally, the reduction of the nitro group in the presence of a palladium catalyst and hydrogen gas leads to the formation of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile.

properties

IUPAC Name

2-(cycloheptylamino)pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-9-11-7-8-14-12(16-11)15-10-5-3-1-2-4-6-10/h7-8,10H,1-6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPYVFWDZVNPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cycloheptylamino)pyrimidine-4-carbonitrile

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